molecular formula C19H16BrClO4 B2769551 Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-87-6

Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2769551
CAS No.: 308295-87-6
M. Wt: 423.69
InChI Key: BHXREHHBPZPZMG-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C19H16BrClO4 and its molecular weight is 423.69. The purity is usually 95%.
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Biological Activity

Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzofuran class and features a bromine atom, a methoxy group, and a carboxylate moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C16H15BrClO3
  • CAS Number : Not specified in the available literature.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of potassium channels, which play a crucial role in cellular excitability and signaling pathways .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have shown promising results:

  • Antibacterial Activity : The compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro tests indicated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : It also demonstrated antifungal properties, particularly against Candida albicans and Fusarium oxysporum, with MIC values reported between 56.74 to 222.31 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups, such as the methoxy and chloro substituents, enhances the biological activity of the compound. The SAR analysis suggests that modifications in the benzofuran scaffold can lead to improved efficacy against microbial strains .

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • A study focused on synthesizing derivatives of benzofuran compounds showed that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The compound was tested against various pathogens, yielding notable antibacterial and antifungal activity .
  • Pharmacological Evaluation :
    • Another research project evaluated the pharmacological profile of related compounds, suggesting that the benzofuran core is promising for drug development targeting microbial infections .

Data Table: Biological Activity Summary

Biological ActivityTest OrganismMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus4.69
AntibacterialEscherichia coli22.9
AntifungalCandida albicans16.69
AntifungalFusarium oxysporum56.74

Properties

IUPAC Name

ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClO4/c1-3-23-19(22)18-11(2)25-16-9-15(20)17(8-14(16)18)24-10-12-5-4-6-13(21)7-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXREHHBPZPZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)Cl)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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